![molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-尼古丁 1,1'-二-N-氧化物 [20% 于乙醇中] CAS No. 129547-84-8](/img/no-structure.png)

(1'RS,2'S)-尼古丁 1,1'-二-N-氧化物 [20% 于乙醇中]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

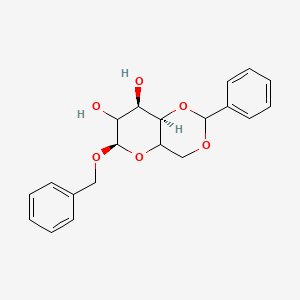

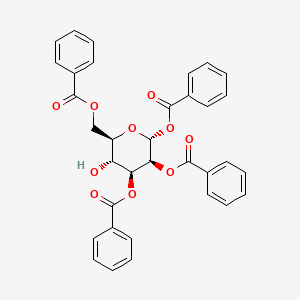

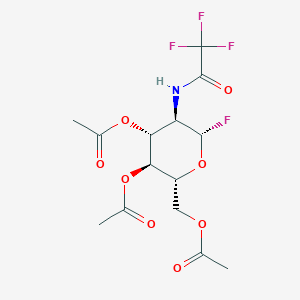

Nicotine-1 N-oxide, trans and cis isomers of nicotine-1′- N-oxide and of nicotine-1,1′-di- N-oxide have been prepared and characterized through NMR, MS, and reduction to nicotine. The synthesis processes have led to a deeper understanding of the compound's structure and the isomeric forms present in tobacco leaves, stems, and roots of Nicotiana species (Phillipson & Handa, 1975).

Molecular Structure Analysis

The characterization of diastereoisomers of nicotine-1'-N-oxide and nicotine-1,1'-di-N-oxide has been achieved using descending paper chromatography and NMR spectroscopy. This analysis provides insights into the molecular structure, showing the predominance of S,S-trans diastereoisomers and discussing the possible mechanisms of N-oxide formation (Beckett, Jenner, & Gorrod, 1973).

Chemical Reactions and Properties

The study of nicotine N-oxides has revealed important chemical reactions and properties, including the synthesis and identification of nicotine derivatives. For instance, the conversion of nicotine N-oxide to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine under specific conditions highlights the compound's chemical reactivity and provides a method for its determination in biological samples (Jacob, Benowitz, Yu, & Shulgin, 1986).

Physical Properties Analysis

The physical properties of (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide and its isomers, such as crystalline structure and solubility, have been studied through various methods. These studies help in understanding the compound's behavior under different conditions and its extraction and purification from natural sources or through synthetic preparation.

Chemical Properties Analysis

The chemical properties of nicotine N-oxides, including their stability, reactivity, and interactions with other chemical entities, have been explored to understand the compound's potential applications and its behavior in biological systems. The selective metabolism and formation of trans-(S)-(-)-nicotine N-1'-oxide in humans underline the stereoselective nature of its biochemical interactions (Park, Jacob, Benowitz, & Cashman, 1993).

科学研究应用

尼古丁对大脑连接的影响

尽管进行了广泛的研究,但尼古丁成瘾及其治疗在过去 50 年中并没有取得显着进展。静息状态功能连接 (rsFC) 成像为成瘾(特别是尼古丁成瘾)中大脑网络动力学提供了新的见解。这种方法可以揭示与成瘾相关的心理功能障碍的的神经生物学基础,可能为戒烟提供新的治疗方法。例如,新出现的证据突出了脑岛在尼古丁成瘾中的关键作用,并表明了解它对大脑网络的调节可以阐明与戒断相关的认知障碍和尼古丁的增强性能 (Sutherland, McHugh, Pariyadath, & Stein, 2012).

环境烟草烟雾暴露

对环境烟草烟雾 (ETS) 暴露的评估涉及识别 ETS 的指标并采用个人和固定监测等方法,以及使用尼古丁和可替宁等生物标志物。方法的选择取决于研究的目的、健康结果和可用资源。个人监测适用于短期健康影响,而问卷和访谈更适合研究长期结果 (Jaakkola & Jaakkola, 1997).

尼古丁和酒精之间的相互作用

尼古丁影响乙醇的操作性自我给药,在获得、维持和恢复阶段改变乙醇的强化特性。这种相互作用表明尼古丁和乙醇之间存在复杂的关系,可能涉及压力荷尔蒙系统和中脑边缘多巴胺系统的适应。了解这种关系可以深入了解将尼古丁和酒精使用联系起来的的神经元机制 (Ostroumov et al., 2015).

尼古丁对认知和大脑的影响

烟草烟雾和尼古丁对健康有相反的影响,由于尼古丁对胆碱能系统的作用,尼古丁对某些认知领域表现出积极的影响。然而,长期接触烟雾与负面认知结果的风险增加有关。最近的证据表明,谨慎使用药用尼古丁,尤其是在怀孕的母亲和有神经系统疾病风险的老年人中 (Swan & Lessov-Schlaggar, 2007).

尼古丁的药代动力学和代谢

对尼古丁动力学和生物转化的理解的进步突出了其代谢中显著的个体、种族和物种差异。这些差异归因于遗传、环境和发育因素。遗传多态性,特别是 CYP2A6 基因中的多态性,在尼古丁代谢的变异性中起着至关重要的作用,影响对尼古丁依赖性和治疗效果的敏感性 (Tutka, Mosiewicz, & Wielosz, 2005).

作用机制

- QdNOs can cause DNA damage, which suggests that their targets may involve nucleic acids or enzymes related to DNA replication and repair .

- QdNOs likely exert their effects through multiple mechanisms. These include:

Target of Action

Mode of Action

Pharmacokinetics

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] involves the oxidation of nicotine to form the di-N-oxide derivative.", "Starting Materials": [ "Nicotine", "Hydrogen peroxide", "Ethanol" ], "Reaction": [ "Nicotine is dissolved in ethanol", "Hydrogen peroxide is added to the solution", "The mixture is stirred and heated at a specific temperature for a specific time", "The reaction mixture is cooled and filtered", "The resulting solid is washed with ethanol and dried to obtain (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]" ] } | |

CAS 编号 |

129547-84-8 |

产品名称 |

(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] |

分子式 |

C₁₀H₁₄N₂O₂ |

分子量 |

194.23 |

同义词 |

3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide; 3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)